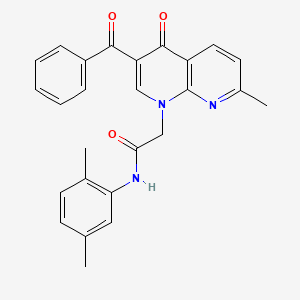
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H23N3O3 and its molecular weight is 425.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the class of naphthyridine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H23N3O3
- Molecular Weight : 425.488 g/mol
- IUPAC Name : 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide
The biological activity of naphthyridine derivatives often involves interaction with various biological targets, including:
- Enzymes : Such as kinases and phosphatases.
- Receptors : Particularly G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways.
The mechanism typically includes binding to active sites or allosteric sites on these targets, leading to modulation of their activity. For instance, the compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
Biological Activity
Research indicates that naphthyridine derivatives exhibit a variety of biological activities:
Antimicrobial Activity
A study evaluated the antimicrobial properties of related naphthyridine compounds against various pathogens. The results demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Anticancer Activity
Naphthyridine derivatives have shown promise in cancer research. In vitro studies indicated that compounds similar to the one in focus can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential as a chemotherapeutic agent.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of these compounds. Research has indicated that they can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses .
Case Studies
Several case studies have highlighted the effectiveness of naphthyridine derivatives:
- Antimicrobial Screening : A series of naphthyridine derivatives were tested against Escherichia coli and Bacillus subtilis. The study found that specific modifications to the naphthyridine structure enhanced antimicrobial potency significantly .
- Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines demonstrated that certain naphthyridine derivatives could effectively reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction.
- Inflammation Models : Animal models treated with naphthyridine derivatives showed reduced symptoms of inflammation when subjected to induced arthritis, indicating a potential therapeutic application for inflammatory diseases .
Data Tables
Properties
IUPAC Name |
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-16-9-10-17(2)22(13-16)28-23(30)15-29-14-21(24(31)19-7-5-4-6-8-19)25(32)20-12-11-18(3)27-26(20)29/h4-14H,15H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSGAVXEBYGVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














